molecular formula C21H23BrN2O B14385219 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea CAS No. 89472-87-7

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea

Cat. No.: B14385219
CAS No.: 89472-87-7
M. Wt: 399.3 g/mol
InChI Key: NZURDZNXPWQDJV-UHFFFAOYSA-N
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Description

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea is a complex organic compound that features a bicyclic structure derived from norbornane. This compound is characterized by the presence of a urea functional group, which is bonded to a bicyclo[2.2.1]heptane moiety, a 4-bromophenyl group, and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrogenation to yield bicyclo[2.2.1]heptane.

    Introduction of the Urea Group: The bicyclo[2.2.1]heptane derivative is reacted with phosgene to form an isocyanate intermediate, which is then treated with an amine to introduce the urea group.

    Attachment of the 4-Bromophenyl and Phenyl Groups: The final step involves the reaction of the urea derivative with 4-bromobenzyl chloride and phenyl isocyanate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane moiety, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the urea group, converting it into amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the bicyclo[2.2.1]heptane moiety provides structural rigidity. The 4-bromophenyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with similar structural features.

    Norbornene: Contains a double bond in the bicyclic structure, making it more reactive.

    Norbornadiene: Features two double bonds, providing additional sites for chemical reactions.

    Camphor: A bicyclic ketone with a similar carbon skeleton but different functional groups.

Uniqueness

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea is unique due to its combination of a bicyclic structure with a urea functional group and aromatic substituents. This unique combination imparts specific chemical and biological properties that are not observed in simpler bicyclic compounds.

Properties

CAS No.

89472-87-7

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-bromophenyl)methyl]-3-phenylurea

InChI

InChI=1S/C21H23BrN2O/c22-18-10-7-15(8-11-18)14-24(20-13-16-6-9-17(20)12-16)21(25)23-19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,20H,6,9,12-14H2,(H,23,25)

InChI Key

NZURDZNXPWQDJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N(CC3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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